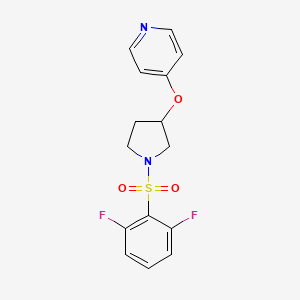
7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one” is a chemical compound with the CAS Number: 749920-45-4 . It has a molecular weight of 312.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClN2O2S/c1-9(2)19-7-3-6-17-13(18)11-5-4-10(15)8-12(11)16-14(17)20/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,20) . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.82 . It is recommended to be stored at 4°C and under nitrogen .Scientific Research Applications
Synthesis and Antibacterial Activity
Quinazoline derivatives have been synthesized and evaluated for their antibacterial activities. The synthesis involves condensing amino-mercapto-triazoles with various aldehydes and ketones, leading to compounds with confirmed structures through elemental analysis, IR, 1H NMR, and mass spectra. These synthesized compounds have demonstrated significant antibacterial properties, suggesting potential applications in developing new antibacterial agents (Hui et al., 2000).
Pharmacological Properties
Research on quinazoline derivatives has extended into pharmacology, where certain compounds have shown promise as antinociceptive, anti-inflammatory, and anticonvulsant agents. The synthesis of these compounds has been optimized to yield significant pharmacological activity, underscoring the potential for quinazoline derivatives in medical treatment applications (Wilhelm et al., 2014).
Antitumor Agents
A novel series of quinazoline derivatives have been designed, synthesized, and evaluated for their in vitro antitumor activity. Certain compounds exhibited selective activities against specific cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy. This research points to the utility of quinazoline scaffolds in developing targeted antitumor agents (Alanazi et al., 2013).
Antimalarial Activity
Quinazoline derivatives have also been explored for their antimalarial properties. Specifically, triazole-tethered quinoline and indole-quinoline conjugates were synthesized and tested against the chloroquine-resistant W2 strain of Plasmodium falciparum. The findings revealed compounds with potent antimalarial activity, offering a new avenue for the development of antimalarial therapies (Raj et al., 2014).
properties
IUPAC Name |
7-chloro-3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9(2)19-7-3-6-17-13(18)11-5-4-10(15)8-12(11)16-14(17)20/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRLPNNNHOAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

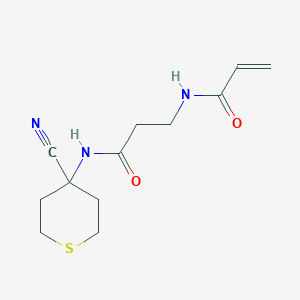
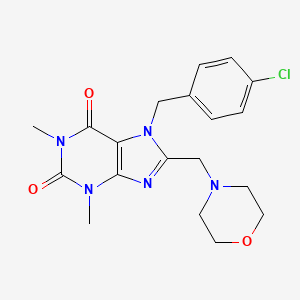

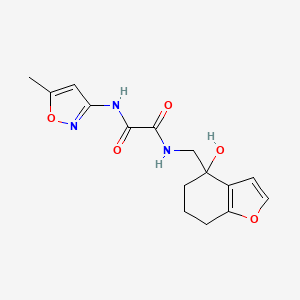
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2688596.png)
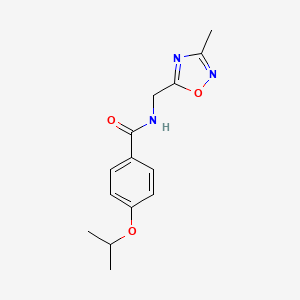
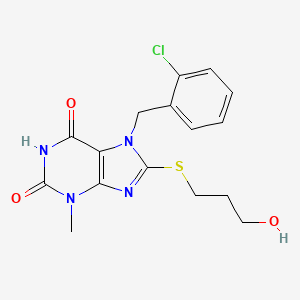
![N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide](/img/structure/B2688599.png)
![3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2688602.png)
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2688606.png)
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2688607.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester](/img/structure/B2688609.png)
